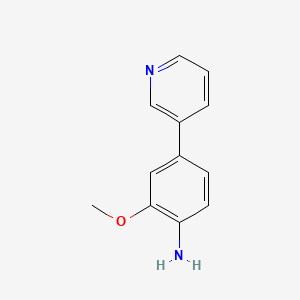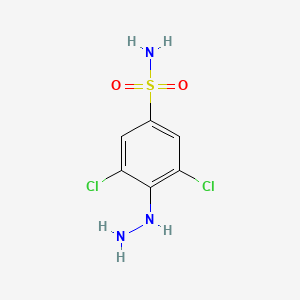
Ethyl 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester is a complex organic compound with the molecular formula C15H28N2O3Si and a molecular weight of 312.48 . This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid ester group, and a tert-butyl dimethylsilyl (TBDMS) protecting group. It is used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group is introduced via esterification, where the pyrazole derivative reacts with an alcohol in the presence of an acid catalyst.
Attachment of the TBDMS Group: The TBDMS group is attached to the hydroxyl group of the pyrazole derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole or triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The TBDMS group can be selectively removed under mild acidic conditions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and yields.
Applications De Recherche Scientifique
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid propyl ester: This compound features a propyl ester group, which may influence its reactivity and biological activity.
The uniqueness of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H28N2O3Si |
|---|---|
Poids moléculaire |
312.48 g/mol |
Nom IUPAC |
ethyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H28N2O3Si/c1-8-19-14(18)13-11-12(2)16-17(13)9-10-20-21(6,7)15(3,4)5/h11H,8-10H2,1-7H3 |
Clé InChI |
SIHKTESPORCBAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN1CCO[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)







![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)


